N-[(E)-1H-indol-3-ylmethylidene]-3-(methylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine
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Overview
Description
(E)-1-(1H-INDOL-3-YL)-N-[3-(METHYLSULFANYL)-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL]METHANIMINE is a complex organic compound featuring an indole moiety and a triazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1H-INDOL-3-YL)-N-[3-(METHYLSULFANYL)-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL]METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the triazole ring through cyclization reactions. Key reagents include methylsulfanyl groups and various catalysts to facilitate the cyclization and coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1H-INDOL-3-YL)-N-[3-(METHYLSULFANYL)-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to sulfoxide or sulfone.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The indole moiety can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxide or sulfone derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(1H-INDOL-3-YL)-N-[3-(METHYLSULFANYL)-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL]METHANIMINE is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its interactions with various biomolecules and potential as a biochemical probe.
Medicine
In medicine, the compound could be explored for its pharmacological properties, including potential anti-cancer or anti-inflammatory activities.
Industry
In industry, (E)-1-(1H-INDOL-3-YL)-N-[3-(METHYLSULFANYL)-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL]METHANIMINE might be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (E)-1-(1H-INDOL-3-YL)-N-[3-(METHYLSULFANYL)-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL]METHANIMINE involves its interaction with specific molecular targets. The indole moiety may interact with proteins or enzymes, while the triazole ring could participate in binding to nucleic acids or other biomolecules. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and triazole-containing molecules. Examples are:
- 1H-Indole-3-carboxaldehyde
- 1H-1,2,4-Triazole-3-thiol
Uniqueness
What sets (E)-1-(1H-INDOL-3-YL)-N-[3-(METHYLSULFANYL)-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL]METHANIMINE apart is its unique combination of an indole and a triazole ring, which may confer distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C13H11N7S |
---|---|
Molecular Weight |
297.34 g/mol |
IUPAC Name |
(E)-1-(1H-indol-3-yl)-N-(3-methylsulfanyl-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-yl)methanimine |
InChI |
InChI=1S/C13H11N7S/c1-21-13-18-17-12-19(8-16-20(12)13)15-7-9-6-14-11-5-3-2-4-10(9)11/h2-8,14H,1H3/b15-7+ |
InChI Key |
GZZOHUVBTVFBPZ-VIZOYTHASA-N |
Isomeric SMILES |
CSC1=NN=C2N1N=CN2/N=C/C3=CNC4=CC=CC=C43 |
Canonical SMILES |
CSC1=NN=C2N1N=CN2N=CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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